2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID
Overview
Description
2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID, also known as N-(9-fluorenylmethoxycarbonyl)-L-cysteine, is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino group of cysteine, allowing for selective reactions at other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID typically involves the protection of the amino group of cysteine with the Fmoc group. This is achieved by reacting cysteine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Removal of the Fmoc group yields free amino groups for further reactions.
Scientific Research Applications
2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the design and synthesis of peptide-based drugs.
Bioconjugation: Utilized in the modification of proteins and peptides for various biotechnological applications.
Material Science: Applied in the development of peptide-based materials and nanostructures .
Mechanism of Action
The primary function of 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID is to protect the amino group of cysteine during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization. The thiol group of cysteine can participate in disulfide bond formation, which is crucial for the structural stability of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Trt)-OH: Another Fmoc-protected cysteine derivative with a trityl group protecting the thiol group.
Fmoc-Cys(STmp)-OH: A derivative with a STmp group for regioselective synthesis of disulfide-bridged peptides.
Fmoc-Cys(Thp)-OH: A derivative with a tetrahydropyranyl group protecting the thiol group .
Uniqueness
This compound is unique due to its balance of stability and reactivity. The Fmoc group provides robust protection under acidic conditions while being easily removable under basic conditions. This makes it highly versatile for various peptide synthesis applications .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTDKXQYAKLQKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316667 | |
Record name | DL-FMOC-Cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157355-77-6 | |
Record name | DL-FMOC-Cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157355-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-FMOC-Cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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